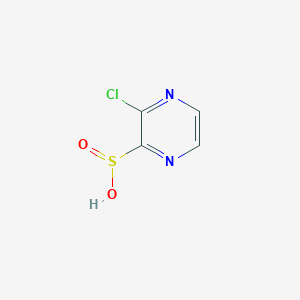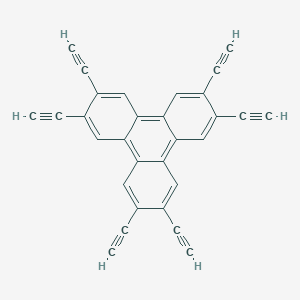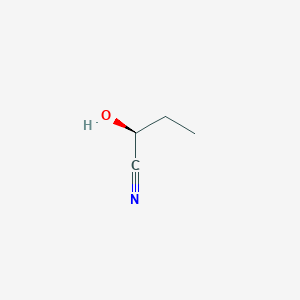
3-Chloropyrazine-2-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyrazine-2-sulfinicacid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2-sulfinicacid typically involves the chlorination of pyrazine derivatives followed by sulfonation. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group . This process can be carried out using various oxidizing agents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloropyrazine-2-sulfinicacid undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Replacement of the chlorine atom with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyrazine derivatives, which have various applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
3-Chloropyrazine-2-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloropyrazine-2-sulfinicacid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.
Comparación Con Compuestos Similares
- 3-Chloropyrazine-2-carbonitrile
- 3-Chloropyridine-2-sulfonic acid
- 3-Chloropyrazine-2-carboxamide
Comparison: 3-Chloropyrazine-2-sulfinicacid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to similar compounds like 3-Chloropyrazine-2-carbonitrile and 3-Chloropyridine-2-sulfonic acid. This uniqueness makes it valuable in specific synthetic applications where sulfinic acids are required .
Propiedades
Fórmula molecular |
C4H3ClN2O2S |
|---|---|
Peso molecular |
178.60 g/mol |
Nombre IUPAC |
3-chloropyrazine-2-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-4(10(8)9)7-2-1-6-3/h1-2H,(H,8,9) |
Clave InChI |
GKJTZCLQHIOIMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)S(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)











